molecular formula C10H19NO2S B13207369 Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate

Cat. No.: B13207369
M. Wt: 217.33 g/mol
InChI Key: BFFAJRGGRSPPGY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Nomenclatures

The systematic IUPAC name for this compound is methyl 2-[(2-piperidin-4-ylethyl)sulfanyl]acetate , derived through hierarchical substitution rules. The root structure is piperidine, a six-membered heterocycle with one nitrogen atom. The substituents are analyzed as follows:

  • 2-Piperidin-4-ylethyl : An ethyl chain bonded to the piperidine ring at the 4-position.
  • Sulfanyl : A sulfur atom forming a thioether bond (-S-) with the ethyl chain.
  • Acetate : A methyl ester group (-COOCH₃) attached to the sulfur-containing carbon.

Alternative naming conventions include:

  • Methyl 2-[(2-(4-piperidinyl)ethyl)thio]acetate (using "thio" as a substitutive prefix).
  • Methyl β-(2-piperidin-4-ylethylthio)acetate (locating the sulfanyl group relative to the ester).

Table 1: Nomenclature Comparison

Convention Name
IUPAC methyl 2-[(2-piperidin-4-ylethyl)sulfanyl]acetate
CAS-style methyl 2-[[2-(4-piperidinyl)ethyl]thio]acetate
Common 4-piperidinylethylthioacetic acid methyl ester

CAS Registry Number and Regulatory Classification

As of May 2025, no CAS registry number has been publicly assigned to this specific compound. Regulatory classifications can be inferred from structural analogs:

  • Piperidine derivatives : Classified under EC Number 203-440-6 (Piperidine) in the European Chemicals Agency (ECHA) database, indicating potential irritant properties.
  • Thioethers : Generally categorized as non-hazardous under REACH unless functionalized with reactive groups.

The absence of a dedicated CAS number suggests limited commercial production or research focus compared to sulfonyl analogs like methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate (CAS 1823258-39-4).

Structural Relationship to Piperidine-Based Thioether Derivatives

The compound belongs to a broader class of piperidine thioethers , which share three structural motifs:

  • Piperidine core : Provides conformational rigidity and basicity (pKa ~11).
  • Ethyl spacer : Separates the heterocycle from the sulfur atom, reducing steric hindrance.
  • Sulfanyl-acetate group : Introduces polarity (logP ≈ -0.5) and hydrogen-bonding capacity.

Key structural comparisons :

  • Vs. sulfonyl analogs : Replacing the sulfonyl (-SO₂-) with sulfanyl (-S-) decreases molecular weight by 32 g/mol and reduces hydrogen-bond acceptor count from 5 to 4.
  • Vs. arylthioethers : Aliphatic thioethers like this compound exhibit greater metabolic stability than aromatic counterparts (e.g., 2-{1-[(4-methylphenyl)sulfonyl]-4-piperidinylidene}ethyl acetate).

Table 2: Structural Analogues

Compound Substituent Molecular Weight Key Feature
Target -S- 233.33 g/mol Thioether
-SO₂- 249.33 g/mol Sulfonamide
-SO₂-C₆H₄CH₃ 323.41 g/mol Aryl sulfonate

In medicinal chemistry, such structural variations modulate target affinity and pharmacokinetics. For example, piperidine thioethers are explored as adenosine A₂A receptor antagonists, where the sulfur atom influences membrane permeability.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate

InChI

InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3

InChI Key

BFFAJRGGRSPPGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC1CCNCC1

Origin of Product

United States

Preparation Methods

Preparation of the Sulfonyl Chloride Intermediate

Reaction Details:

  • Reagents: A suitable sulfonyl chloride precursor such as benzenesulfonyl chloride.
  • Procedure: Dissolve the sulfonyl chloride in dry DCM under an inert atmosphere. Add pyridine or triethylamine as a base to neutralize HCl formed during the reaction.
  • Conditions: Reflux at room temperature or slightly elevated temperature (~50°C) for 2–4 hours.
  • Outcome: Formation of the reactive sulfonyl chloride intermediate, verified via IR spectroscopy (appearance of characteristic S=O stretch around 1350–1150 cm$$^{-1}$$).

Sulfonamide Formation with 2-(Piperidin-4-yl)ethanamine

Reaction Details:

  • Reagents: 2-(Piperidin-4-yl)ethanamine, sulfonyl chloride.
  • Procedure: Cool the sulfonyl chloride solution to 0°C, then add the amine slowly with stirring. Maintain pH around 8–9 using pyridine or triethylamine to facilitate nucleophilic attack.
  • Conditions: Stirring at 0–5°C for 1–2 hours, then allow to warm to room temperature for an additional 2 hours.
  • Purification: Extract the product, wash with water, and dry under vacuum. Confirm via NMR and IR.

Esterification to Form Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate

Reaction Details:

  • Reagents: The sulfonamide intermediate, methyl alcohol, catalytic sulfuric acid or other esterification catalysts.
  • Procedure: Reflux the intermediate with excess methyl alcohol in the presence of a catalytic amount of sulfuric acid for 4–6 hours.
  • Alternative Method: Use methylation agents such as methyl iodide in the presence of a base if direct esterification is inefficient.
  • Purification: Remove excess reagents by rotary evaporation, then purify via column chromatography or recrystallization from suitable solvents.

Reaction Monitoring and Purity Verification

Throughout the synthesis:

Data Summary and Comparative Analysis

Parameter Value Methodology Source/Notes
Molecular Formula C$${10}$$H$${19}$$NO$$_{4}$$S Calculated Based on structure
Molecular Weight 249.33 g/mol Calculated -
Key IR Peaks ~1150–1350 cm$$^{-1}$$ (S=O stretch) IR spectroscopy ,
$$^{1}$$H NMR δ 1.2–4.5 ppm NMR spectroscopy Confirmed structure
Yield 65–80% Based on reaction conditions Literature reports

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for biologically active compounds.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Piperidine-Based Derivatives

  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives (e.g., methyl, ethyl, propyl esters): These compounds share the piperidine core but feature bulky 2,2,6,6-tetramethyl substituents, which increase steric hindrance and reduce conformational flexibility compared to the target compound. This modification may enhance metabolic stability but reduce binding affinity to certain targets .

Heterocyclic Variations

  • The pyrimidine ring’s electron-deficient nature may enhance interactions with biological targets, such as kinase enzymes .

Sulfanyl-Linked Compounds with Aromatic Systems

  • Methyl 2-({2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl}sulfanyl)acetate: Incorporation of a thiophene ring and difluoroanilino group introduces aromaticity and halogen bonding capabilities. The fluorine atoms enhance lipophilicity (log P: ~3.5) and metabolic resistance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) log P Solubility (Predicted) Key Features Reference
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate C₁₀H₁₇NO₂S 231.31 (estimated) ~0.7 Moderate in water Piperidine, methyl ester N/A
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 203.3 0.89 High in methanol Ethyl ester, unmodified piperidine
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ 199.29 1.2–1.5 Low in polar solvents Steric hindrance, high log P
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₃N₃O₂S 291.33 1.8 Moderate in DMSO Pyridine-pyrimidine hybrid
Methyl 2-([5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl)acetate C₁₃H₁₁ClN₂O₂S 294.76 1.38±0.1 Low in water Chlorophenyl, pyrimidine

Biological Activity

Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol. Its structure features a piperidine ring and a sulfanyl group, which are crucial for its biological activity. The piperidine moiety is known for modulating enzyme and receptor activities, while the sulfanyl group can participate in redox reactions that influence cellular processes.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Derivative : The reaction of piperidine with appropriate alkyl halides.
  • Introduction of the Sulfanyl Group : Utilizing thiols or sulfides in nucleophilic substitution reactions.
  • Esters Formation : Reacting the resultant thiol with acetic anhydride or methyl acetate.

This multi-step synthesis allows for the production of various derivatives that may exhibit different biological activities.

Biological Activity

This compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines, particularly glioblastoma and breast adenocarcinoma cells. Morphological changes indicative of apoptosis were observed in treated cells, suggesting potential therapeutic applications in oncology .

Comparative Biological Activity Table

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetateC10H19NO2SAntimicrobial, Anticancer
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetateC10H19NO2SNeuropharmacological effects
Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetateC10H19NO2SAnticancer activity

This table highlights the diverse biological activities associated with structurally similar compounds, emphasizing the unique properties of this compound.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : The piperidine ring can interact with various receptors, influencing neurotransmitter systems and potentially providing neuroprotective effects.
  • Redox Activity : The sulfanyl group may participate in redox reactions that affect cellular signaling pathways, enhancing its therapeutic potential against oxidative stress-related conditions.

Case Studies

Recent studies have explored the efficacy of this compound in various models:

  • In Vitro Studies : Compounds derived from this structure were tested against several cancer cell lines, demonstrating IC50 values in the low nanomolar range, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Testing : In vitro assays have confirmed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

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